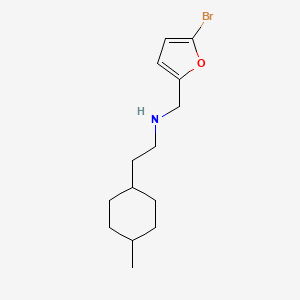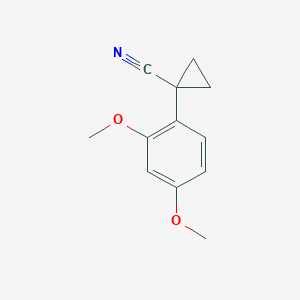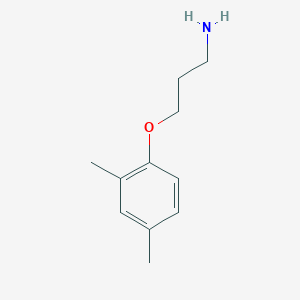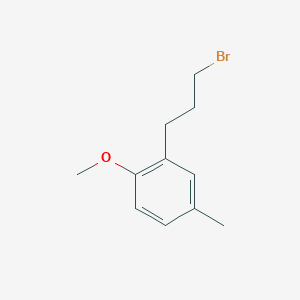
2-(3-Bromopropyl)-4-methylanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromopropyl)-4-methylanisole is an organic compound that features a bromopropyl group attached to a methylanisole core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts alkylation, where 4-methylanisole is reacted with 3-bromopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of 2-(3-Bromopropyl)-4-methylanisole may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in scaling up the production while ensuring safety and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropyl)-4-methylanisole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylanisole core can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromopropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products
Substitution: Formation of 2-(3-azidopropyl)-4-methylanisole or 2-(3-mercaptopropyl)-4-methylanisole.
Oxidation: Formation of 2-(3-bromopropyl)-4-methoxybenzaldehyde.
Reduction: Formation of 2-(propyl)-4-methylanisole.
Scientific Research Applications
2-(3-Bromopropyl)-4-methylanisole has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropyl)-4-methylanisole in chemical reactions involves the electrophilic nature of the bromine atom, which makes it susceptible to nucleophilic attack. The methylanisole core can participate in electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromopropyl)-4-methoxybenzaldehyde: Similar structure but with an aldehyde group.
2-(3-Chloropropyl)-4-methylanisole: Similar structure but with a chlorine atom instead of bromine.
2-(3-Bromopropyl)-4-methylphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-(3-Bromopropyl)-4-methylanisole is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both a bromopropyl group and a methylanisole core provides versatility in synthetic chemistry and potential for diverse applications in various fields.
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-methoxy-4-methylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-9-5-6-11(13-2)10(8-9)4-3-7-12/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
RYZDJBZOKZKAPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[3,4-d]-1,3,2-dioxaborole, 2-ethyltetrahydro-, cis-](/img/structure/B13539875.png)
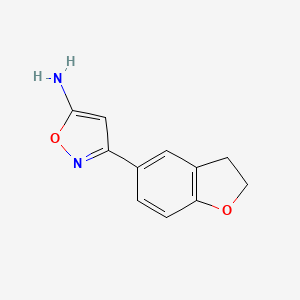
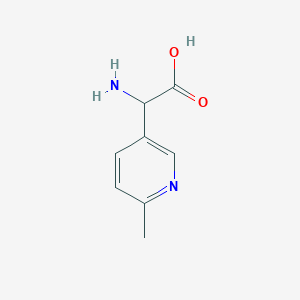
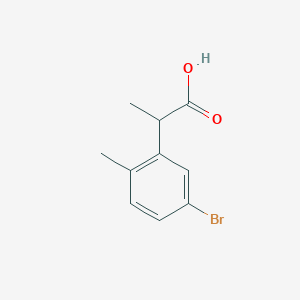
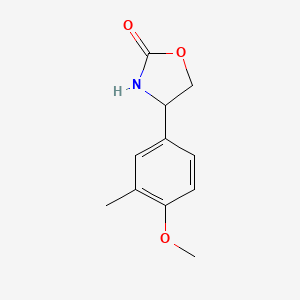


![4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoicacid](/img/structure/B13539923.png)

![3-((5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539940.png)
